Emtricitabine S-oxide

Description

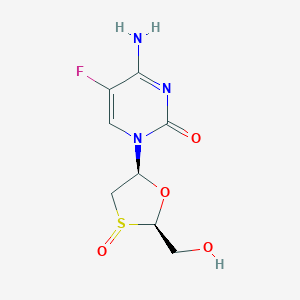

Structure

3D Structure

Properties

IUPAC Name |

4-amino-5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-3-oxo-1,3-oxathiolan-5-yl]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN3O4S/c9-4-1-12(8(14)11-7(4)10)5-3-17(15)6(2-13)16-5/h1,5-6,13H,2-3H2,(H2,10,11,14)/t5-,6+,17?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMOMZPWPIDCLMB-YGFFCSEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(S1=O)CO)N2C=C(C(=NC2=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O[C@H](S1=O)CO)N2C=C(C(=NC2=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152128-77-3 | |

| Record name | Emtricitabine sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152128773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EMTRICITABINE SULFOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y00K47B026 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biochemical Pathways and Enzymatic Mechanisms of Emtricitabine Sulfoxide Formation

In Vitro Investigations of Emtricitabine (B123318) Oxidation

In vitro studies using isolated enzyme systems and subcellular fractions have been instrumental in characterizing the formation of emtricitabine sulfoxide (B87167). These investigations have explored the roles of major drug-metabolizing enzyme families and the metabolic fate of the parent compound.

Elucidation of Flavin-Containing Monooxygenase (FMO) Contributions to Emtricitabine Sulfoxidation

Flavin-containing monooxygenases (FMOs) are another important class of Phase I enzymes known to oxidize soft nucleophiles, such as the sulfur atom in emtricitabine. Evidence from regulatory submissions suggests that FMOs may be involved in the oxidative metabolism of emtricitabine pmda.go.jppmda.go.jp. Studies have indicated a high stability of emtricitabine in the presence of FMO systems, implying that while a metabolic pathway exists, it is not extensive tga.gov.au. The potential involvement of FMOs aligns with the known substrate specificities of these enzymes and the observation that emtricitabine's metabolism is not heavily reliant on the CYP450 system tga.gov.aupmda.go.jphiv-druginteractions.org.

Stereochemical Aspects of Emtricitabine Sulfoxide Diastereomer Formation

The oxidation of the sulfur atom in the oxathiolane ring of emtricitabine creates a new chiral center, leading to the formation of two diastereomers of emtricitabine sulfoxide drugbank.comdrugbank.com. These metabolites are specifically identified as the 3'-sulfoxide diastereomers drugbank.com. The formation of these stereoisomers is a key feature of emtricitabine's metabolism. Both human and preclinical data confirm the presence of these diastereomers, which, along with their glucuronic acid conjugates, represent the primary metabolites of emtricitabine found in vivo.

Metabolic Stability Studies in Isolated Enzyme Systems and Subcellular Fractions

Metabolic stability assays are crucial for predicting a drug's in vivo clearance. These studies are often conducted using subcellular fractions such as liver microsomes, which contain Phase I enzymes like CYP450s and FMOs, and S9 fractions, which also include cytosolic Phase II enzymes nih.gov. In vitro studies with emtricitabine have demonstrated its high metabolic stability tga.gov.au. Specifically, when incubated with human liver microsomes (HLM), emtricitabine shows high stability, with the 3'-sulfoxide diastereomers being formed as minor metabolites . This indicates a slow rate of metabolic turnover.

| Test System | Observed Stability | Primary Metabolites Formed | Reference |

|---|---|---|---|

| Human Liver Microsomes (HLM) | High | 3'-sulfoxide diastereomers (minor) | |

| FMO Systems | High | Not specified | tga.gov.au |

Preclinical In Vivo Studies of Emtricitabine Sulfoxide Disposition

Preclinical studies in various animal models are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate before human trials.

Identification of Emtricitabine Sulfoxide as a Major Metabolite in Animal Models (e.g., Mice, Rats, Monkeys)

Following the administration of emtricitabine in vivo, the compound is primarily excreted unchanged. However, a fraction of the dose undergoes metabolism. Pharmacokinetic data from humans show that approximately 13% of an administered dose is recovered in the urine as metabolites, with the 3'-sulfoxide diastereomers accounting for about 9% of the dose drugbank.com.

Preclinical reproductive toxicology studies have been conducted in mice and rabbits. In these studies, oral administration of high doses of emtricitabine resulted in significant systemic exposure in the animals, confirming the suitability of these models for safety assessment nih.gov. Pharmacokinetic analyses have also been performed in mice and rats, establishing key parameters of the drug's disposition in these species acs.orgnih.gov. While specific quantitative data on the percentage of emtricitabine sulfoxide formed in these preclinical models is not detailed in the available literature, its identification as a primary human metabolite provides a strong basis for its expected formation in animal models used for toxicological and metabolic evaluation.

| Metabolite | Metabolic Pathway | Percentage of Dose (Human Data) | Reference |

|---|---|---|---|

| 3'-Sulfoxide diastereomers | Oxidation | ~9% | drugbank.com |

| 2'-O-glucuronide | Glucuronidation | ~4% | drugbank.com |

Quantification of Emtricitabine Sulfoxide Excretion Profiles in Preclinical Species

While metabolism is a minor route of elimination for emtricitabine, with the majority of the drug being excreted unchanged in the urine, the quantification of its metabolites provides a more complete understanding of its pharmacokinetic profile. fda.gov In preclinical studies involving mice, rats, and monkeys, the absorption, distribution, metabolism, and excretion of emtricitabine have been characterized. fda.gov These studies have established that emtricitabine is rapidly absorbed and widely distributed throughout the body. fda.gov

Table 1: Emtricitabine Metabolite Excretion in Humans

| Metabolite | Percentage of Total Dose in Urine |

| 3'-Sulfoxide diastereomers | ~9% |

| 2'-O-glucuronide | ~4% |

This data is based on human studies and is provided for context. Specific quantitative data for preclinical species is not available.

Comparative Metabolism of Emtricitabine Across Preclinical Species with Emphasis on Sulfoxide Formation

Preclinical studies are fundamental in understanding the metabolic fate of a drug candidate before it proceeds to human trials. The choice of animal models is often guided by how closely their metabolic pathways resemble those of humans. For emtricitabine, pharmacokinetic studies have been conducted in mice, rats, and cynomolgus monkeys. fda.goveuropa.eu

While direct comparative studies with quantitative data on the formation of emtricitabine sulfoxide across these preclinical species are not extensively detailed in publicly accessible literature, it is understood that metabolism, in general, is a minor pathway for emtricitabine elimination in these species. fda.gov The primary route of excretion is renal clearance of the unchanged drug. fda.gov Differences in the expression and activity of metabolic enzymes, such as the CYP and FMO systems, between species can lead to variations in the extent of sulfoxide formation. nih.gov For instance, the metabolic rates in rodents are often higher than in larger mammals like monkeys and humans. nih.gov However, without specific data on emtricitabine sulfoxide, any comparison remains speculative. The analytical methods to quantify emtricitabine and its metabolites in plasma and urine from these preclinical species have been well-established, utilizing techniques like high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS). europa.eu

Degradation Pathways and Impurity Profiling of Emtricitabine Sulfoxide

Forced Degradation Studies of Emtricitabine (B123318) Leading to Sulfoxide (B87167) Formation

Forced degradation, or stress testing, is essential for identifying the likely degradation products of a drug substance, which in turn helps in developing stability-indicating analytical methods and understanding the intrinsic stability of the molecule. researchgate.netunr.edu.ar Studies show that emtricitabine is susceptible to degradation under oxidative, acidic, and basic conditions, with the sulfoxide derivative being a prominently formed impurity. jpionline.orgmedchemexpress.com

Emtricitabine demonstrates significant vulnerability to oxidative stress. nih.gov The primary mechanism of degradation under these conditions is the oxidation of the thiol moiety (sulfur atom) in the 1,3-oxathiolane (B1218472) ring. fda.govnih.govtga.gov.au This reaction leads to the formation of emtricitabine sulfoxide.

Forced degradation studies using oxidizing agents like hydrogen peroxide (H₂O₂) have confirmed this pathway. In some studies, emtricitabine showed degradation of over 53% when subjected to oxidative conditions, identifying the sulfoxide as a major resulting product. medchemexpress.comscirp.orggoogle.com The presence of functional groups susceptible to oxidation, such as the thiol ether in emtricitabine, makes it prone to this degradation pathway. nih.gov The reaction involves the conversion of the sulfide (B99878) to a sulfoxide, which can exist as diastereomers due to the creation of a new chiral center at the sulfur atom.

| Stress Condition | Reagent/Condition Example | Observed Degradation | Major Degradation Product(s) |

|---|---|---|---|

| Oxidative | 3% H₂O₂ | ~53% | Emtricitabine Sulfoxide |

| Acid Hydrolysis | 0.1N - 1N HCl, 60°C | ~51% | Emtricitabine Sulfoxide, Desamino impurity |

| Base Hydrolysis | 0.1N NaOH | ~13% | Emtricitabine Sulfoxide |

Data compiled from multiple sources indicating typical degradation patterns. jpionline.orgmedchemexpress.comscirp.orggoogle.comgmpinsiders.comsynthinkchemicals.combfarm.de

Emtricitabine also undergoes degradation through hydrolysis when exposed to acidic and alkaline environments. nih.gov The molecule is particularly labile under acidic conditions, with studies reporting degradation of approximately 51%. scirp.orggoogle.com While less pronounced than in acidic media, significant degradation (around 13%) also occurs under basic conditions. scirp.orggoogle.com

In both acid- and base-catalyzed hydrolysis, emtricitabine sulfoxide is consistently identified as a major degradation product alongside other impurities like the desamino derivative. jpionline.orgoup.com The hydrolytic conditions can facilitate the oxidation process or lead to cleavage of other bonds within the molecule, but the formation of the sulfoxide remains a key degradation pathway. jpionline.org

Characterization of Emtricitabine Sulfoxide as a Process-Related Impurity

Emtricitabine sulfoxide is classified as a major degradation product and a process-related impurity. medchemexpress.comfda.gov Its presence in the final API can result from oxidative and hydrolytic conditions encountered during synthesis, purification, or storage. nih.gov Regulatory bodies require the identification and control of such impurities to ensure product quality. gmpinsiders.com

The oxidation of the sulfur atom in the emtricitabine molecule creates a new stereocenter, resulting in the formation of two diastereomeric sulfoxides (R-sulfoxide and S-sulfoxide). fda.govtga.gov.aueuropa.eueuropa.eu These are often observed as a mixture. fda.goveuropa.eu In vivo metabolism studies have also identified these 3'-sulfoxide diastereomers, accounting for approximately 9% of a dose. fda.govnih.govtga.gov.aueuropa.eueuropa.eu The presence of multiple chiral centers in the parent molecule means that the formation of these diastereomers adds to the complexity of the impurity profile. synthinkchemicals.com

The definitive identification and structural confirmation of emtricitabine sulfoxide impurities are accomplished using a combination of advanced analytical techniques. Liquid chromatography-mass spectrometry (LC-MS) is pivotal for separating the impurities from the parent drug and determining their molecular weight. grace.comsynzeal.com

Further structural details are obtained through spectroscopic methods:

Mass Spectrometry (MS): Provides molecular weight information (for Emtricitabine Sulfoxide, C₈H₁₀FN₃O₄S, the molecular weight is approximately 263.25 g/mol ) and fragmentation patterns that help identify the core structure. synzeal.comnih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are used to determine the chemical environment of the hydrogen and carbon atoms, confirming the molecular structure. Advanced 2D NMR techniques like COSY, HSQC, and HMBC are employed to establish connectivity between atoms and confirm the site of oxidation. fda.gov

Fourier-Transform Infrared (FTIR) Spectroscopy: Helps in identifying functional groups present in the molecule. fda.gov

These methods, often used in conjunction, provide the necessary evidence for the complete structural elucidation of the diastereomeric sulfoxide impurities. fda.govgrace.com

| Technique | Purpose in Characterizing Emtricitabine Sulfoxide |

|---|---|

| HPLC/UPLC | Separation and quantification of sulfoxide impurities from Emtricitabine and other degradants. |

| LC-MS/MS | Determination of molecular weight and fragmentation patterns for initial identification. |

| High-Resolution Mass Spectrometry (HRMS) | Provides accurate mass measurement to confirm the elemental composition (C₈H₁₀FN₃O₄S). |

| NMR (1H, 13C, COSY, HSQC, HMBC) | Unambiguous confirmation of the chemical structure and the specific location of the sulfoxide group. |

Techniques compiled from analytical and characterization literature. unr.edu.arfda.govgrace.comsynzeal.com

Control Strategies for Emtricitabine Sulfoxide in Active Pharmaceutical Ingredients (APIs)

Controlling impurities like emtricitabine sulfoxide in the API is mandated by regulatory guidelines such as those from the International Council for Harmonisation (ICH). jpionline.orggmpinsiders.comeuropa.eu A comprehensive control strategy involves a multi-faceted approach encompassing process control, release testing, and stability monitoring.

Key elements of the control strategy include:

Process Understanding and Control: A thorough understanding of the manufacturing process is crucial. By identifying critical process parameters (CPPs) that influence the formation of the sulfoxide impurity (e.g., temperature, pH, exposure to oxidants), manufacturers can implement controls to minimize its generation. google.comsynthinkchemicals.comsynzeal.com This aligns with the Quality by Design (QbD) paradigm, which aims to build quality into the product from the outset. synzeal.com

Control of Starting Materials and Reagents: Ensuring the purity of raw materials and controlling the levels of reagents that could promote oxidation is a fundamental step. synthinkchemicals.com

Development of Stability-Indicating Analytical Methods: Robust, validated stability-indicating methods, typically using RP-HPLC or UPLC, are essential. scirp.orgfda.govhumanjournals.com These methods must be able to accurately separate and quantify emtricitabine sulfoxide from the active ingredient and other impurities, ensuring that the final API meets its predefined specifications.

Setting Appropriate Specifications: Based on regulatory guidelines (e.g., ICH Q3A), thresholds for reporting, identification, and qualification of impurities are established. oup.comeuropa.eu A specific acceptance criterion for emtricitabine sulfoxide is included in the API specification to ensure that its level is controlled within safe limits. europa.eu

Appropriate Packaging and Storage Conditions: To prevent degradation during storage, the API must be protected from conditions that promote oxidation and hydrolysis. This includes controlling temperature and humidity and potentially using packaging that offers protection from light and oxygen (e.g., storage under an inert atmosphere like nitrogen). researchgate.net Regular stability testing throughout the shelf-life of the API confirms that the impurity levels remain within the accepted limits. europa.eu

By implementing these strategies, manufacturers can ensure the consistent quality and purity of emtricitabine API, minimizing the levels of emtricitabine sulfoxide.

Application of ICH Guidelines for Impurity Qualification

The qualification of any impurity is the process of gathering and assessing data to establish the biological safety of that impurity at a specified level. ich.org The ICH has established guidelines, primarily ICH Q3A for impurities in new drug substances and ICH Q3B for impurities in new drug products, that are applied to Emtricitabine and its related substances. europa.euich.orghpfb-dgpsa.ca

These guidelines classify impurities and set thresholds for reporting, identification, and qualification based on the maximum daily dose of the drug. ich.orgeuropa.eu An impurity is considered qualified if its level has been adequately tested in safety and/or clinical studies. europa.euich.org A key aspect of qualification is that impurities which are also significant human metabolites are generally considered qualified. ich.orgeuropa.eu Studies have identified Emtricitabine sulfoxide (specifically, 3'-sulfoxide diastereomers) as a metabolite of Emtricitabine. tga.gov.aufda.gov

The process involves:

Reporting Threshold: The level above which an impurity must be reported in a registration application. ich.org

Identification Threshold: The level above which an impurity's structure must be identified. europa.eu

Qualification Threshold: The level above which an impurity's biological safety must be established. ich.org

For impurities known to be unusually potent or to produce toxic effects, lower thresholds may be necessary. americanpharmaceuticalreview.com In the case of Emtricitabine, the limits for degradation products, including the sulfoxide, have been established and qualified based on toxicological studies and are in line with ICH recommendations. hpfb-dgpsa.catga.gov.au

| Threshold Type | Maximum Daily Dose ≤ 2 g/day |

| Reporting | ≥ 0.05% |

| Identification | ≥ 0.10% or 1.0 mg per day intake (whichever is lower) |

| Qualification | ≥ 0.15% or 1.0 mg per day intake (whichever is lower) |

Table 1: ICH Q3A(R2) Thresholds for Impurities in New Drug Substances. ich.orgeuropa.eu

Methodologies for Monitoring and Limiting Sulfoxide Impurity Levels

Effective monitoring and control of Emtricitabine sulfoxide levels rely on robust, validated analytical methods and an understanding of the drug's stability profile. scholarsresearchlibrary.com Forced degradation studies, which expose the drug substance to stress conditions like oxidation, hydrolysis, and photolysis, are instrumental in identifying potential degradants like the sulfoxide and developing stability-indicating analytical methods. nih.govresearchgate.netajrconline.org Studies confirm that Emtricitabine is particularly susceptible to degradation under oxidative conditions, leading to the formation of the sulfoxide impurity. medchemexpress.comnih.govscholarsresearchlibrary.com

A variety of analytical techniques, predominantly reverse-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (UPLC), have been developed and validated for the simultaneous determination of Emtricitabine and its related impurities, including Emtricitabine sulfoxide. gujaratuniversity.ac.innih.govscholarsresearchlibrary.com These methods are validated according to ICH Q2 guidelines to ensure they are specific, accurate, precise, linear, and robust. gujaratuniversity.ac.inich.orgscholarsresearchlibrary.com The specificity of the method ensures that the peak corresponding to the sulfoxide impurity is well-resolved from the main drug peak and other impurities. nih.gov

Limiting the levels of Emtricitabine sulfoxide involves stringent control over the manufacturing process and storage conditions for both the drug substance and the final drug product. europa.euhpfb-dgpsa.ca Since the impurity is primarily a product of oxidation, measures to prevent exposure to oxidative conditions are critical.

| Method | Column | Mobile Phase | Detection | Key Finding | Reference |

| RP-HPLC | Inertsil ODS C18 (250 × 4.6 mm, 5μ) | 0.5 M potassium dihydrogen phosphate (B84403) buffer: acetonitrile (B52724) (80: 20, v/v), pH 4.5 | 260 nm | Successfully separated Emtricitabine, Dolutegravir, Tenofovir alafenamide, and Emtricitabine Impurity-A (sulfoxide). | gujaratuniversity.ac.in |

| HPLC | C18 HiQSil column | Ammonium (B1175870) formate (B1220265) (pH 4.2) and methanol (B129727) (gradient elution) | 280 nm | Method effectively separates the drug from its degradation products, making it suitable for stability indication and purity control. Extensive degradation was noted under oxidative stress. | nih.gov |

| UPLC | Waters Acquity UPLC BEH C8 (100x 2.1 mm, 1.7µm) | Gradient Elution | 270 nm | A rapid method validated as per ICH guidelines for quantitative estimation of Emtricitabine impurities. Significant degradation was observed in peroxide conditions. | scholarsresearchlibrary.com |

Table 2: Summary of Selected Analytical Methodologies for Monitoring Emtricitabine Sulfoxide.

Synthetic Methodologies for Emtricitabine Sulfoxide and Analogues

Biocatalytic Approaches for Enantioselective Sulfoxidation

Biocatalysis offers a powerful and green alternative to chemical methods for the synthesis of chiral sulfoxides. Enzymes can provide high levels of stereo-, regio-, and chemoselectivity under mild reaction conditions. researchgate.netacs.org

The controlled formation of specific Emtricitabine (B123318) sulfoxide (B87167) diastereomers can be achieved using enzymes that catalyze asymmetric sulfoxidation. The most prominent class of enzymes for this transformation are monooxygenases. researchgate.netrsc.org

Baeyer-Villiger Monooxygenases (BVMOs): BVMOs are flavin-dependent enzymes that are well-known for their ability to catalyze the highly enantioselective oxidation of prochiral sulfides to chiral sulfoxides. rsc.orgacs.org These enzymes use molecular oxygen as the oxidant and a reduced nicotinamide (B372718) cofactor (NAD(P)H) as a source of reducing equivalents. acs.org The general process can be outlined as follows:

The sulfide (B99878) substrate (Emtricitabine) binds to the active site of the enzyme.

The enzyme's flavin cofactor is reduced by NADPH.

The reduced flavin reacts with molecular oxygen to form a potent peroxyflavin intermediate.

This intermediate transfers an oxygen atom to the sulfur atom of the substrate with high stereoselectivity, forming one specific sulfoxide diastereomer.

To make the process economically viable, the expensive NADPH cofactor is continuously regenerated in situ. This is often achieved using a secondary enzyme system, such as glucose dehydrogenase (GDH) with glucose or formate (B1220265) dehydrogenase (FDH) with formate. acs.org The use of whole-cell biocatalysts, where the host organism (like E. coli) regenerates the cofactor internally, is also a common strategy. researchgate.net

Protein engineering and optimization of reaction conditions are key to developing a successful biocatalytic process. For example, the substrate scope and stereoselectivity of BVMOs can be altered through targeted mutations in the enzyme's active site. rsc.org Furthermore, process parameters such as pH, temperature, solvent system, and oxygen supply are optimized to maximize conversion and enzyme stability. acs.org

| Enzymatic System | Enzyme Class | Key Features & Requirements | Example Application (Analogous) |

| Whole-Cell Biocatalysis | Monooxygenase (e.g., BVMO, Thioether Monooxygenase) | Uses engineered microorganisms (E. coli, yeast) to express the desired enzyme. In-situ cofactor (NADPH) regeneration. | Asymmetric synthesis of (R)-lansoprazole with >99% enantiomeric excess. rsc.org |

| Isolated Enzyme System | Monooxygenase + Dehydrogenase | Uses purified enzymes. Requires addition of a secondary enzyme (e.g., FDH) and its substrate (e.g., formate) for cofactor regeneration. | Production of esomeprazole (B1671258) at a 120 L scale with 95.9% conversion and 99.9% enantiomeric excess. acs.org |

This table summarizes enzymatic systems applicable for chiral sulfoxide synthesis. While direct application to Emtricitabine is not widely published, these systems represent the state-of-the-art approach for analogous transformations.

Advanced Analytical Techniques for the Quantification and Structural Elucidation of Emtricitabine Sulfoxide

Chromatographic Method Development for Separation and Quantification

Chromatographic techniques are central to the analysis of Emtricitabine (B123318) and its related substances, including Emtricitabine sulfoxide (B87167). These methods allow for the effective separation of the main compound from its impurities.

High-Performance Liquid Chromatography (HPLC) for Diastereomeric Resolution and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating the diastereomers of Emtricitabine sulfoxide and assessing the purity of Emtricitabine. allmpus.com The formation of Emtricitabine sulfoxide introduces a second chiral center, leading to the possibility of two diastereomeric isomers (S-oxide and R-oxide). allmpus.comsynzeal.com

A stability-indicating HPLC method has been developed to separate Emtricitabine from its degradation products. oup.com One such method utilizes a C18 HiQSil column with a mobile phase consisting of a gradient of ammonium (B1175870) formate (B1220265) (pH 4.2) and methanol (B129727). oup.com Detection is typically carried out at a wavelength of 280 nm. oup.com This method has demonstrated good resolution between the peaks of Emtricitabine, its process-related impurities, and degradation products, including the sulfoxide isomers. oup.comjmpas.com The development of such methods often involves exploring different columns, such as phenyl columns, and mobile phase compositions to achieve optimal separation of all diastereomers. chromatographyonline.com

A study focusing on the related substances of Emtricitabine and Tenofovir Disoproxil Fumarate tablets employed a Waters X-bridge C18 column with a gradient mobile phase of ammonium formate buffer (pH 3.9) and a mixture of buffer and methanol. jmpas.com This method successfully separated Sulfoxide Impurity Isomer 1 and Sulfoxide Impurity Isomer 2. jmpas.com

| Parameter | HPLC Method 1 | HPLC Method 2 |

| Column | C18 HiQSil | Waters X-bridge C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.005 M ammonium formate (pH 4.2) with 5% methanol | 0.63 g ammonium formate in 1000 mL water (pH 3.9) |

| Mobile Phase B | Methanol | Buffer and methanol (20:80 v/v) |

| Detection Wavelength | 280 nm | 254 nm |

| Flow Rate | Not Specified | 1.0 mL/min |

| Separated Impurities | Emtricitabine sulfoxide isomers | Sulfoxide Impurity Isomer 1, Sulfoxide Impurity Isomer 2 |

This table presents a summary of HPLC methods used for the analysis of Emtricitabine sulfoxide.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High-Sensitivity Quantification in Complex Matrices

For the quantification of trace levels of Emtricitabine sulfoxide, particularly in complex biological matrices, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and specificity. innovareacademics.inbmuv.de This technique is especially valuable for analyzing genotoxic impurities, which must be controlled at very low levels. afjbs.com

LC-MS/MS methods operating in Multiple Reaction Monitoring (MRM) mode provide a robust and efficient alternative for determining impurities without extensive sample preparation. afjbs.com For instance, a method was developed for the determination of impurities in the Emtricitabine Active Pharmaceutical Ingredient (API) using an acquity UPLC CSH phenyl hexyl column and Electrospray Ionization (ESI). derpharmachemica.com

In a study quantifying Tenofovir and Emtricitabine in human plasma, a method with a short run time of 3.2 minutes was developed using a Phenomenex Kinetex PFP column and positive electrospray ionization. innovareacademics.in Another method for the simultaneous determination of multiple antiretrovirals, including Emtricitabine, in dried blood spots utilized an isocratic mobile phase of 0.1% formic acid in water and 0.1% formic acid in acetonitrile (B52724). nih.gov

Validation of Analytical Methods for Emtricitabine Sulfoxide

Method validation is a critical process that confirms the suitability of an analytical method for its intended purpose. researchgate.net For Emtricitabine sulfoxide, validation ensures that the chosen methods are reliable for its quantification and control.

Assessment of Specificity, Selectivity, and Interference from Related Substances

Specificity, or selectivity, is the ability of a method to accurately measure the analyte in the presence of other components, such as impurities and degradation products. derpharmachemica.comnih.gov In the context of Emtricitabine sulfoxide, this means ensuring that the analytical signal for the sulfoxide is not affected by Emtricitabine itself or other related substances.

For HPLC methods, specificity is demonstrated by achieving baseline separation of the analyte peak from all other potential peaks. oup.com Forced degradation studies, where the drug substance is exposed to stress conditions like acid, base, oxidation, and heat, are performed to generate potential degradation products and demonstrate that the method can separate them from the main analyte. oup.com The use of a Photo Diode Array (PDA) detector can help in assessing peak purity. chromatographyonline.com

In LC-MS/MS methods, specificity is confirmed by monitoring specific mass transitions for Emtricitabine sulfoxide that are unique and not shared by other co-eluting compounds. derpharmachemica.com The absence of significant interference at the retention time of the analyte in blank plasma samples further establishes the method's specificity. innovareacademics.in

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. oup.com These parameters are crucial for quantifying trace impurities like Emtricitabine sulfoxide.

The determination of LOD and LOQ is typically based on the signal-to-noise ratio, with a ratio of 3:1 commonly used for LOD and 10:1 for LOQ. ijar.org.iniwaponline.com For a stability-indicating HPLC method for Emtricitabine and its related substances, the LOD and LOQ were found to be 0.02 µg/mL and 0.05 µg/mL, respectively. oup.com An LC-MS/MS method for impurities in Emtricitabine API reported an even lower LOQ of 0.6 µg/g and a LOD of 0.3 µg/g. afjbs.comderpharmachemica.com

| Parameter | HPLC Method | LC-MS/MS Method |

| LOD | 0.02 µg/mL | 0.3 µg/g |

| LOQ | 0.05 µg/mL | 0.6 µg/g |

This table compares the LOD and LOQ values for Emtricitabine sulfoxide using different analytical techniques.

Evaluation of Linearity, Accuracy, Precision, and Robustness

Linearity: This is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. ijar.org.in For methods analyzing Emtricitabine and its impurities, linearity is typically evaluated over a range from the LOQ to about 150% of the target concentration. jmpas.com The linearity is assessed by the correlation coefficient (r²) of the calibration curve, which should ideally be ≥ 0.99. nih.gov

Accuracy: Accuracy reflects the closeness of the measured value to the true value. It is often determined by recovery studies, where a known amount of the impurity is spiked into a sample matrix and the percentage recovered is calculated. ijar.org.inbrieflands.com For a validated method, accuracy was demonstrated at LOQ to 150% levels by preparing samples in triplicate for each level. jmpas.com

Robustness: Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters. ijar.org.in This provides an indication of its reliability during normal usage. For HPLC methods, parameters such as mobile phase composition, pH, and flow rate are varied to assess the impact on the results. ijar.org.in For an LC-MS/MS method, robustness was evaluated by deliberately varying conditions to assess the system suitability and the method's ability to remain unaffected. afjbs.com

Mechanistic Investigations of Emtricitabine Sulfoxide in Preclinical and in Vitro Contexts

Role of Emtricitabine (B123318) Sulfoxide (B87167) in Parent Drug Disposition

Potential for Interconversion Between Emtricitabine and its Sulfoxide Metabolites

The formation of emtricitabine sulfoxide is generally considered a step in the metabolic degradation and elimination pathway of emtricitabine. medchemexpress.com While the oxidation of the thiol group in emtricitabine leads to the formation of the sulfoxide diastereomers, the potential for in vivo reduction of these sulfoxide metabolites back to the parent drug, emtricitabine, is not extensively documented in the provided search results.

In the context of synthetic chemistry, the interconversion between thioethers and sulfoxides is a well-established process. ucd.ie Oxidation of thioethers can yield sulfoxides, and further oxidation can produce sulfones. ucd.ie Conversely, the reduction of sulfoxides can regenerate the corresponding thioether. ucd.ie However, whether similar enzymatic processes actively occur in vivo to a significant extent for emtricitabine sulfoxide is not clearly established.

The primary focus of pharmacokinetic studies has been on the formation of emtricitabine sulfoxide as a metabolite contributing to the clearance of emtricitabine. fda.govwikidoc.orgdrugbank.com The available data points towards sulfoxidation as a unidirectional step in the metabolic fate of emtricitabine, leading to its eventual excretion. pmda.go.jp

Comparative Analysis of Emtricitabine Sulfoxide Levels in Various Biological Compartments of Preclinical Models

Preclinical studies in various animal models have provided some data on the distribution of emtricitabine and its metabolites, including the sulfoxide form, in different biological compartments.

In a study involving mice, after oral administration of emtricitabine, the drug was rapidly and extensively absorbed. pmda.go.jp Analysis of tissue distribution in rats following administration of radiolabeled emtricitabine showed radioactivity in the gut, gut contents, kidney, liver, and bladder, with the lowest levels detected in the central nervous system (CNS). pmda.go.jp The major metabolite identified in urine was a 3'-sulfoxide, accounting for 2% to 11% of the administered dose. pmda.go.jp

A study in cynomolgus monkeys also indicated that metabolism is a minor route of emtricitabine elimination. hpfb-dgpsa.ca The primary route of excretion in mice, rats, and monkeys was renal excretion of the unchanged drug. hpfb-dgpsa.ca

The following table summarizes findings from a preclinical study in rats, detailing the distribution of radioactivity (representing the parent drug and its metabolites) in various tissues.

| Tissue | Observation | Reference |

|---|---|---|

| Gut and Gut Contents | Radioactivity detected | pmda.go.jp |

| Kidney | Radioactivity detected | pmda.go.jp |

| Liver | Radioactivity detected | pmda.go.jp |

| Bladder | Radioactivity detected | pmda.go.jp |

| Central Nervous System (CNS) | Lowest levels of radioactivity detected | pmda.go.jp |

This data indicates that while emtricitabine and its metabolites are distributed to various organs, the levels in the CNS are comparatively low. The presence of the sulfoxide metabolite has been primarily quantified in the urine as a percentage of the total administered dose. pmda.go.jp

Emerging Research Directions and Future Perspectives on Emtricitabine Sulfoxide

Innovations in Analytical Platforms for Enhanced Detection and Quantification of Trace Sulfoxide (B87167) Species

The accurate detection and quantification of emtricitabine (B123318) sulfoxide, a primary metabolite and potential impurity of the antiretroviral drug emtricitabine, are crucial for ensuring pharmaceutical quality and understanding its metabolic fate. gujaratuniversity.ac.inmedchemexpress.com Recent advancements in analytical methodologies have focused on developing highly sensitive and specific assays capable of measuring trace levels of emtricitabine sulfoxide and its diastereomers.

A key innovation lies in the application of Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). derpharmachemica.comfda.gov This technique, particularly when operated in the Multiple Reaction Monitoring (MRM) mode, offers exceptional selectivity and low limits of detection (LOD) and quantification (LOQ). derpharmachemica.com For instance, a validated LC-MS/MS method demonstrated an LOD of 0.3 µg/g and an LOQ of 0.6 µg/g, showcasing its suitability for trace analysis in active pharmaceutical ingredients (APIs). derpharmachemica.com The use of electrospray ionization (ESI) is common in these methods, facilitating the sensitive detection of the sulfoxide species. derpharmachemica.com

Furthermore, the development of Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) methods has been instrumental. gujaratuniversity.ac.inresearchgate.net These methods are often validated according to International Council for Harmonisation (ICH) guidelines and are capable of simultaneously determining emtricitabine and its related substances, including the S-oxide impurity. gujaratuniversity.ac.in Optimized RP-HPLC methods have successfully separated emtricitabine sulfoxide from the parent drug and other impurities, with typical retention times allowing for efficient analysis. gujaratuniversity.ac.in For example, one method reported a retention time of 12.362 minutes for one sulfoxide diastereomer and 12.949 minutes for the other. asianpharmtech.com

The challenge of separating the diastereomers of emtricitabine sulfoxide has also been addressed through advanced chromatographic techniques. gujaratuniversity.ac.inderpharmachemica.com The development of methods capable of resolving these stereoisomers is critical for a comprehensive understanding of the metabolic profile and for accurate impurity profiling.

Interactive Data Table: Analytical Methods for Emtricitabine Sulfoxide

| Analytical Technique | Key Features | Application | Reported Performance |

| LC-MS/MS (MRM) | High sensitivity and selectivity | Trace analysis of impurities in API | LOD: 0.3 µg/g, LOQ: 0.6 µg/g derpharmachemica.com |

| RP-HPLC | Simultaneous quantification of drug and impurities | Quality control of pharmaceutical dosage forms | Successful separation of sulfoxide diastereomers gujaratuniversity.ac.inasianpharmtech.com |

| UPLC | Ultra-performance liquid chromatography | Enhanced separation efficiency | Used with CSH phenyl hexyl columns derpharmachemica.com |

These innovative analytical platforms provide the necessary tools for rigorous quality control and in-depth metabolic studies of emtricitabine, ensuring the safety and efficacy of this important antiretroviral agent.

Application of Computational Modeling and Cheminformatics for Predicting Sulfoxide Reactivity and Stability

Computational modeling and cheminformatics are increasingly being applied to predict the reactivity and stability of drug metabolites like emtricitabine sulfoxide. These in silico approaches offer a cost-effective and time-efficient means to assess potential degradation pathways and the formation of impurities, complementing experimental studies.

Machine learning methods, a cornerstone of cheminformatics, have been successfully used to develop models for predicting various chemical properties, including solubility in solvents like dimethyl sulfoxide (DMSO). acs.orgdiva-portal.org While not directly focused on emtricitabine sulfoxide, these studies demonstrate the power of machine learning algorithms, such as random forests and support vector machines, in handling large chemical datasets and making accurate predictions. acs.orgresearchgate.net The principles from these solubility models can be adapted to predict the stability of emtricitabine sulfoxide under different conditions.

Quantum mechanics (QM) based methods are also being employed to understand chemical reactivity. rsc.org By calculating properties like the Michael addition acceptor (MAA) values, researchers can predict the susceptibility of molecules to nucleophilic attack, a key factor in chemical stability and degradation. rsc.org Such QM-based predictions have shown a strong correlation with experimental data for hydrolysis rates. rsc.org This approach could be invaluable in predicting the reactivity of the sulfoxide group in emtricitabine and its potential interactions with biological nucleophiles.

The development of predictive models often relies on large datasets of experimental results. acs.orgnih.gov The availability of public and proprietary databases containing information on compound stability and degradation is crucial for training and validating these computational models. acs.org

Interactive Data Table: Computational Approaches for Chemical Property Prediction

| Computational Method | Application | Key Principles | Relevance to Emtricitabine Sulfoxide |

| Machine Learning | Predicting solubility and other properties | Utilizes algorithms like Random Forest and SVM to learn from existing data. acs.orgresearchgate.net | Can be trained to predict the stability and degradation of emtricitabine sulfoxide. |

| Quantum Mechanics (QM) | Predicting chemical reactivity | Calculates electronic structure and properties like MAA values to assess susceptibility to reactions. rsc.org | Can predict the reactivity of the sulfoxide moiety and potential degradation pathways. |

| Cheminformatics | Analyzing large chemical datasets | Employs various computational techniques to identify structure-activity relationships. acs.org | Can help in identifying structural features that influence the stability of emtricitabine sulfoxide. |

The application of these computational tools holds significant promise for the proactive identification of potential stability issues with emtricitabine sulfoxide, guiding the development of more stable formulations and storage conditions.

Exploration of Emtricitabine Sulfoxide Formation in Diverse Biological Systems Beyond Mammalian Models

While the metabolism of emtricitabine, including the formation of its sulfoxide diastereomers, has been studied in humans and other mammals like cynomolgus monkeys, there is a growing interest in exploring its metabolic fate in a wider range of biological systems. hpfb-dgpsa.canih.gov This research is important for understanding the environmental impact of the drug and for identifying potential bioremediation strategies.

In mammalian systems, emtricitabine is metabolized to a limited extent, with approximately 13% of an administered dose being converted to metabolites. chemicalbook.com The primary metabolites identified are the 3'-sulfoxide diastereomers and a glucuronide conjugate. hpfb-dgpsa.cachemicalbook.com These metabolites are primarily excreted in the urine. hpfb-dgpsa.cachemicalbook.com

Studies in non-mammalian systems, such as those involving microorganisms or aquatic life, are less common but are crucial for a complete ecological risk assessment. For instance, the removal of antiretroviral drugs, including emtricitabine, from wastewater is an area of active research. iwaponline.com Understanding how emtricitabine is transformed in these environments, including the potential formation of emtricitabine sulfoxide by microbial enzymes, is essential for developing effective wastewater treatment processes.

The enzymatic machinery responsible for sulfoxidation can vary significantly across different species. While in mammals, cytochrome P450 enzymes and flavin-containing monooxygenases are often involved in such transformations, different enzyme families may be responsible in bacteria, fungi, and other organisms.

Future research in this area could involve:

Metabolic studies in environmentally relevant microorganisms: Investigating the ability of bacteria and fungi isolated from wastewater treatment plants or contaminated environments to metabolize emtricitabine and form the sulfoxide metabolite.

In vitro studies with enzymes from diverse organisms: Characterizing the specific enzymes responsible for emtricitabine sulfoxidation in non-mammalian species.

Comparative metabolomics: Comparing the metabolic profiles of emtricitabine in different biological systems to identify unique or conserved metabolic pathways.

This expanded research scope will provide a more holistic understanding of the lifecycle of emtricitabine and its metabolites in the environment.

Development of Standardized Reference Materials for Emtricitabine Sulfoxide Diastereomers

The availability of high-quality, well-characterized reference materials is fundamental for the accurate quantification of emtricitabine sulfoxide diastereomers in analytical testing. lgcstandards.com These reference standards are essential for method validation, quality control of pharmaceutical products, and for conducting reliable metabolic and environmental studies. synzeal.comsynzeal.com

Several chemical suppliers offer emtricitabine sulfoxide as a mixture of diastereomers or as individual R- and S-isomers. lgcstandards.comsynzeal.comsynzeal.comallmpus.com These standards are typically supplied with a certificate of analysis that includes data on their identity and purity, often determined by techniques such as HPLC, mass spectrometry, and NMR. allmpus.com

The development of these reference materials involves complex chemical synthesis to obtain the desired sulfoxide compounds with high purity. The chemical name for the emtricitabine sulfoxide mixture is 4-amino-5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-3-oxo-1,3-oxathiolan-5-yl]pyrimidin-2-one. lgcstandards.comsynzeal.com The individual R-isomer is chemically named 4-Amino-5-fluoro-1-[(2R,3R,5S)-2-(hydroxymethyl)-3-oxo-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one. synzeal.com

Standardization of these reference materials is critical. Organizations that produce pharmaceutical reference standards often operate under quality management systems such as ISO 17034 and ISO/IEC 17025 to ensure the quality and traceability of their products. lgcstandards.com This ensures that the reference materials are suitable for their intended use in regulatory submissions and for ensuring the quality of commercial drug products.

The availability of these standardized reference materials facilitates:

Accurate quantification: Allows for the precise measurement of emtricitabine sulfoxide levels in various matrices.

Method validation: Enables the validation of analytical methods for specificity, linearity, accuracy, and precision.

Impurity profiling: Helps in the identification and control of emtricitabine sulfoxide as a potential impurity in emtricitabine drug substance and drug products.

Metabolic studies: Provides the necessary tools for studying the formation and fate of emtricitabine sulfoxide in biological systems.

The continued development and availability of these critical reference materials will support ongoing research and ensure the quality and safety of emtricitabine-containing medicines.

Q & A

Q. How is Emtricitabine sulfoxide identified and quantified in pharmaceutical formulations?

Emtricitabine sulfoxide is typically identified and quantified using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS). Reference standards (e.g., Emtricitabine Sulfoxide, CAS 152128-77-3) are critical for calibration, with validated methods adhering to ICH guidelines for impurity profiling. Stability-indicating assays under oxidative stress conditions (e.g., hydrogen peroxide exposure) are employed to differentiate degradation products like Emtricitabine sulfoxide from the parent compound .

Q. What experimental conditions accelerate the formation of Emtricitabine sulfoxide during stability testing?

Oxidative stress conditions (e.g., 3% H₂O₂ at 40°C for 24 hours) are commonly used to induce Emtricitabine sulfoxide formation, as it is a major oxidative degradation byproduct. Acidic and basic hydrolysis may produce other degradants, but oxidative pathways dominate sulfoxide generation. Stress testing protocols should follow ICH Q1A(R2) guidelines to ensure reproducibility .

Q. What methodologies are recommended for isolating Emtricitabine sulfoxide from complex biological matrices?

Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges or protein precipitation with acetonitrile is used for sample preparation. LC-MS/MS with electrospray ionization (ESI) in positive ion mode provides high sensitivity for detecting Emtricitabine sulfoxide in plasma or urine, with a lower limit of quantification (LLOQ) typically ≤10 ng/mL .

Advanced Research Questions

Q. How do metabolic pathways involving Emtricitabine sulfoxide differ between in vitro and in vivo models?

In vivo, Emtricitabine sulfoxide is eliminated via renal excretion (glomerular filtration and active tubular secretion), with a plasma half-life of ~10 hours. In vitro hepatic microsome models often fail to replicate sulfoxide formation, as oxidation occurs predominantly in non-enzymatic or extrahepatic pathways. This discrepancy necessitates complementary in vivo pharmacokinetic studies to validate metabolic findings .

Q. What analytical challenges arise in distinguishing Emtricitabine sulfoxide diastereomers, and how are they resolved?

Emtricitabine sulfoxide exists as two diastereomers due to sulfur stereogenicity. Chiral stationary phases (e.g., Chiralpak® IG-3) or supercritical fluid chromatography (SFC) are required for resolution. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) further confirms stereochemical assignments, though low natural abundance of sulfur isotopes complicates direct isotopic tracing .

Q. How can researchers reconcile contradictory data on the prophylactic efficacy of Emtricitabine-based regimens when sulfoxide impurities are present?

Contradictions may arise from variability in impurity profiles across drug batches. For example, a 44% reduction in HIV incidence was observed in FTC-TDF clinical trials, but sulfoxide impurities could alter bioavailability. Rigorous batch-wise impurity quantification (using LC-MS) and pharmacokinetic/pharmacodynamic (PK/PD) modeling are essential to correlate impurity levels with efficacy outcomes .

Q. What strategies are recommended for synthesizing and characterizing Emtricitabine sulfoxide reference standards?

Synthesis involves controlled oxidation of Emtricitabine using meta-chloroperbenzoic acid (mCPBA). Characterization requires a combination of NMR (¹H, ¹³C, ¹⁹F), high-resolution mass spectrometry (HRMS), and X-ray crystallography to confirm structure and purity. Batch-to-batch consistency must meet USP/EP standards for pharmaceutical reference materials .

Methodological Guidance

Q. How should researchers design studies to investigate the long-term stability of Emtricitabine sulfoxide under varying storage conditions?

Accelerated stability studies (40°C/75% RH) and real-time monitoring (25°C/60% RH) should be conducted per ICH Q1A(R2). Degradation kinetics are analyzed using Arrhenius equations to predict shelf life. Container-closure systems (e.g., amber glass vials under nitrogen) must be evaluated to prevent photo-oxidation and moisture uptake .

Q. What statistical approaches are suitable for analyzing dose-response relationships involving Emtricitabine sulfoxide in preclinical models?

Nonlinear mixed-effects modeling (NONMEM) or Bayesian hierarchical models are recommended for sparse pharmacokinetic data. For toxicity studies, benchmark dose (BMD) modeling with bootstrap resampling accounts for variability in sulfoxide exposure thresholds .

Q. How can researchers ensure reproducibility in studies comparing Emtricitabine sulfoxide’s antiviral activity across cell lines?

Standardize cell culture conditions (e.g., MT-4 cells for HIV-1 inhibition assays) and normalize results to intracellular metabolite concentrations. Use orthogonal assays (e.g., reverse transcriptase inhibition vs. viral load quantification) to cross-validate findings. EC₅₀ values should be reported with 95% confidence intervals from triplicate experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.